molecular formula C4H9ClO3S B14747495 Butyl sulfurochloridate CAS No. 763-23-5

Butyl sulfurochloridate

Cat. No.: B14747495
CAS No.: 763-23-5
M. Wt: 172.63 g/mol
InChI Key: OWNSZSBRIOHAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl sulfurochloridate, also known as 1-chlorosulfonyloxybutane, is an organosulfur compound with the molecular formula C₄H₉ClO₃S. It is a chlorosulfonate ester, which means it contains a sulfonate group bonded to a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.

Preparation Methods

Butyl sulfurochloridate can be synthesized through several methods. One common synthetic route involves the reaction of butanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

C4H9OH+ClSO2OHC4H9OSO2Cl+H2O\text{C}_4\text{H}_9\text{OH} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OSO}_2\text{Cl} + \text{H}_2\text{O} C4​H9​OH+ClSO2​OH→C4​H9​OSO2​Cl+H2​O

In industrial production, this reaction is often carried out in a solvent such as carbon tetrachloride (CCl₄) at low temperatures to improve yield and purity .

Chemical Reactions Analysis

Butyl sulfurochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonate esters or sulfonamides.

    Hydrolysis: In the presence of water, it hydrolyzes to produce butanol and chlorosulfonic acid.

    Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and nucleophiles like ammonia (NH₃) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl sulfurochloridate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules, such as proteins, through sulfonation reactions.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is employed in the production of surfactants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl sulfurochloridate involves its reactivity as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical structure and properties. This reactivity is primarily due to the presence of the chlorosulfonate group, which is highly electrophilic and can readily react with nucleophiles .

Comparison with Similar Compounds

Butyl sulfurochloridate can be compared with other similar compounds, such as methyl sulfurochloridate and ethyl sulfurochloridate. These compounds share similar chemical structures and reactivity but differ in their alkyl groups. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the butyl group attached to the sulfonate ester .

Similar compounds include:

  • Methyl sulfurochloridate
  • Ethyl sulfurochloridate
  • Propyl sulfurochloridate

Each of these compounds has distinct properties and applications, making them suitable for different chemical processes and industrial uses .

Properties

IUPAC Name

1-chlorosulfonyloxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNSZSBRIOHAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536271
Record name Butyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763-23-5
Record name Butyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.